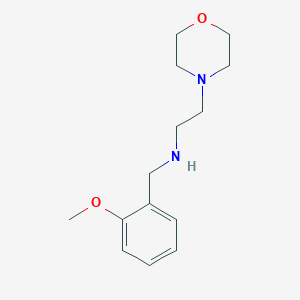
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a benzyl group substituted with a methoxy group and a morpholine ring attached via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 2-Methoxytoluene.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group and morpholine ring play crucial roles in binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzylamine: Similar structure but lacks the morpholine ring.
2-Methoxybenzyl chloride: Precursor in the synthesis of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.
2-Methoxybenzoic acid: Oxidation product of the methoxybenzyl group.
Uniqueness
This compound is unique due to the presence of both a methoxybenzyl group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVIWMAMZMWHQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
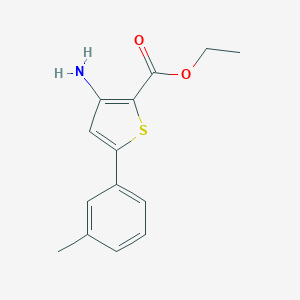
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene](/img/structure/B511031.png)
![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)
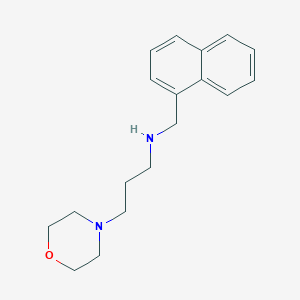

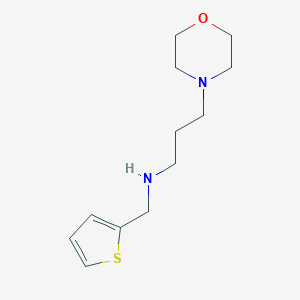
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)
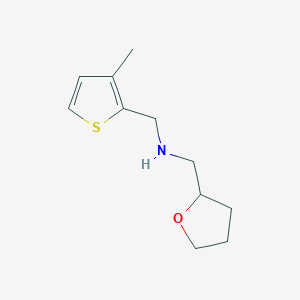
![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
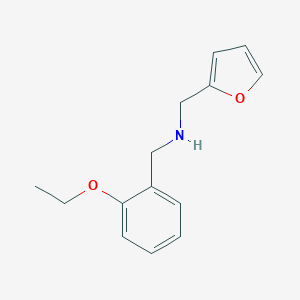
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
